2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides and their derivatives are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2) .
Synthesis Analysis
Benzamides are typically synthesized starting from benzoic acid or its derivatives and amine derivatives . Classic methods of acylation reactions with anhydride or acyl chloride are often used .Molecular Structure Analysis
The structure of benzamides and their derivatives is typically analyzed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamides and their derivatives are known to undergo various chemical reactions. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides and their derivatives are typically determined using various analytical methods .Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Applications
Research by Abu‐Hashem et al. (2020) focused on the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic properties. These compounds were identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors and showed high inhibitory activity on COX-2 selectivity, with considerable analgesic and anti-inflammatory effects compared to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones with demonstrated antimicrobial efficacy comparable to streptomycin and fusidic acid, used as reference drugs. This study highlights the potential of these compounds as novel antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antitumor Applications
Gangjee et al. (2008) developed dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. Compound 4 emerged as the most potent dual inhibitor of human TS and DHFR known to date, indicating a promising scaffold for further antitumor drug development (Gangjee, Qiu, Li, & Kisliuk, 2008).
Biochemical Applications
Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a selective small molecule histone deacetylase (HDAC) inhibitor. This compound demonstrated significant antitumor activity in vitro and in vivo, showcasing the therapeutic potential of related compounds in cancer treatment (Zhou et al., 2008).
Conformational Studies and Drug Design
Subasri et al. (2016) investigated the crystal structures of compounds similar to 2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide, providing valuable information on their conformational properties and potential interactions with biological targets. Such studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of new therapeutic agents (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Mécanisme D'action
While the specific mechanism of action for “2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide” is not available, benzamides and their derivatives are known to have various biological activities. For instance, they have been used as non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-16(11-18(26)24-17-10-6-5-9-15(17)19(22)27)20(28)25-21(23-13)29-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H2,22,27)(H,24,26)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJIUGBEKGEWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.